1-Methyloctahydro-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC13459605
Molecular Formula: C8H16N2
Molecular Weight: 140.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N2 |
|---|---|
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | 1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C8H16N2/c1-10-6-4-7-8(10)3-2-5-9-7/h7-9H,2-6H2,1H3 |
| Standard InChI Key | GESUDRQFGPKYSI-UHFFFAOYSA-N |
| SMILES | CN1CCC2C1CCCN2 |
| Canonical SMILES | CN1CCC2C1CCCN2 |
Introduction
Structural and Chemical Properties
Core Scaffold and Saturation
The parent structure of pyrrolo[3,2-b]pyridine consists of a fused six-membered pyridine ring and a five-membered pyrrole ring. The "octahydro" designation indicates complete saturation of the bicyclic system, resulting in a decahydroisoquinoline-like framework. This saturation alters electronic properties, solubility, and conformational flexibility compared to aromatic analogs like 1-methyl-1H-pyrrolo[3,2-b]pyridine (PubChem CID: 20737640) .
Molecular Formula and Weight
For unsaturated analogs, molecular formulas typically follow C₈H₈N₂ (e.g., 1-methyl-1H-pyrrolo[3,2-b]pyridine, MW: 132.16 g/mol) . Introducing eight hydrogens via saturation would yield a formula of C₈H₁₆N₂ (MW: 140.22 g/mol).
Stereochemical Considerations
Octahydro saturation introduces multiple stereocenters. For example, the pyrrolidine ring alone may adopt cis or trans configurations, influencing physicochemical properties and biological activity .
Synthetic Approaches
While no direct synthesis of 1-methyloctahydro-1H-pyrrolo[3,2-b]pyridine is documented in the provided sources, methodologies for analogous compounds suggest viable routes:
Hydrogenation of Aromatic Precursors
Catalytic hydrogenation of 1-methyl-1H-pyrrolo[3,2-b]pyridine under high-pressure H₂ with transition metal catalysts (e.g., Pd/C or PtO₂) could yield the octahydro derivative. Reaction conditions would require optimization to achieve full saturation without over-reduction.
Cyclization Strategies
The synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves a Duff formylation reaction using hexamethylenetetramine and trifluoroacetic acid. Adapting this method with saturated intermediates could generate octahydro analogs.
Key Reaction Steps (Hypothetical Pathway):
-
Ring Saturation: Hydrogenate pyrrolo[3,2-b]pyridine precursor.
-
N-Methylation: Treat with methyl iodide in presence of a base.
| Property | Unsaturated Analog | Predicted Octahydro Variant |
|---|---|---|
| Molecular Weight | 132.16 g/mol | 140.22 g/mol |
| clogP (Estimated) | 1.2 | 0.8 |
| Water Solubility | Low | Moderate |
Reduced aromaticity likely improves metabolic stability, as seen in N-methylated pyrrolopyridines .
Comparative Analysis with Literature Compounds
Structural Analogues and Activities
-
1-Methyl-1H-pyrrolo[3,2-b]pyridine : Aromatic core used in ligand design for enzyme inhibition.
-
Compound 4h : FGFR inhibitor (IC₅₀ = 7 nM) featuring a pyrrolo[2,3-b]pyridine scaffold.
-
Compound 65 : MPS1 inhibitor with carbamate substitution enhancing kinase selectivity.
Impact of Saturation on Bioactivity
Hydrogenation may:
-
Reduce π-π stacking interactions with kinase hydrophobic pockets .
-
Increase conformational flexibility, potentially improving binding to allosteric sites .
Challenges and Future Directions
Synthetic Hurdles
-
Stereoselective hydrogenation to control diastereomer formation.
-
Optimization of reaction yields, particularly for large-scale synthesis.
Biological Evaluation Priorities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume